

Spectroscopic and Synthetic Profile of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: *4-Hydroxy-5-nitronicotinic acid*

Cat. No.: B1322084

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Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for **4-Hydroxy-5-nitronicotinic acid** did not yield any publicly available results. This technical guide therefore focuses on the closely related and well-characterized isomer, 6-Hydroxy-5-nitronicotinic acid, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its spectroscopic properties and synthesis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 6-Hydroxy-5-nitronicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of 6-Hydroxy-5-nitronicotinic acid

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Solvent	Assignment
8.85	d	2.5	CD ₃ OD	H2
8.45	d	2.5	CD ₃ OD	H4
8.65	d	2.5	DMSO-d ₆	Aromatic H
8.37	d	2.5	DMSO-d ₆	Aromatic H

Data sourced from commercially available analytical data.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data of 6-Hydroxy-5-nitronicotinic acid

Chemical Shift (δ) ppm	Solvent	Assignment
160-180	Not Specified	C=O (Carboxylic Acid)
100-180	Not Specified	Aromatic Carbons

Note: Specific experimental ^{13}C NMR data is not readily available in the public domain. The provided chemical shift ranges are characteristic for the respective carbon types.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands of 6-Hydroxy-5-nitronicotinic acid

Wavenumber (cm^{-1})	Functional Group
3400-2400 (broad)	O-H (Carboxylic Acid)
~1700	C=O (Carboxylic Acid)
~1530 and ~1350	N-O (Nitro Group)
~1600-1450	C=C (Aromatic Ring)

Note: The exact peak positions can vary based on the sample preparation and measurement technique.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 6-Hydroxy-5-nitronicotinic acid

m/z	Ion
184.01	[M] ⁺
138.02	[M-NO ₂] ⁺
110.02	[M-NO ₂ -CO] ⁺

Note: This represents a predicted fragmentation pattern. Experimental mass spectrometry data is available from some suppliers but not publicly detailed.

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of 6-Hydroxy-5-nitronicotinic acid.

Synthesis of 6-Hydroxy-5-nitronicotinic acid

This protocol is based on the nitration of 6-hydroxynicotinic acid.

Materials:

- 6-hydroxynicotinic acid
- Concentrated sulfuric acid (H₂SO₄)
- Fuming nitric acid (HNO₃)
- Ice
- Deionized water
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath

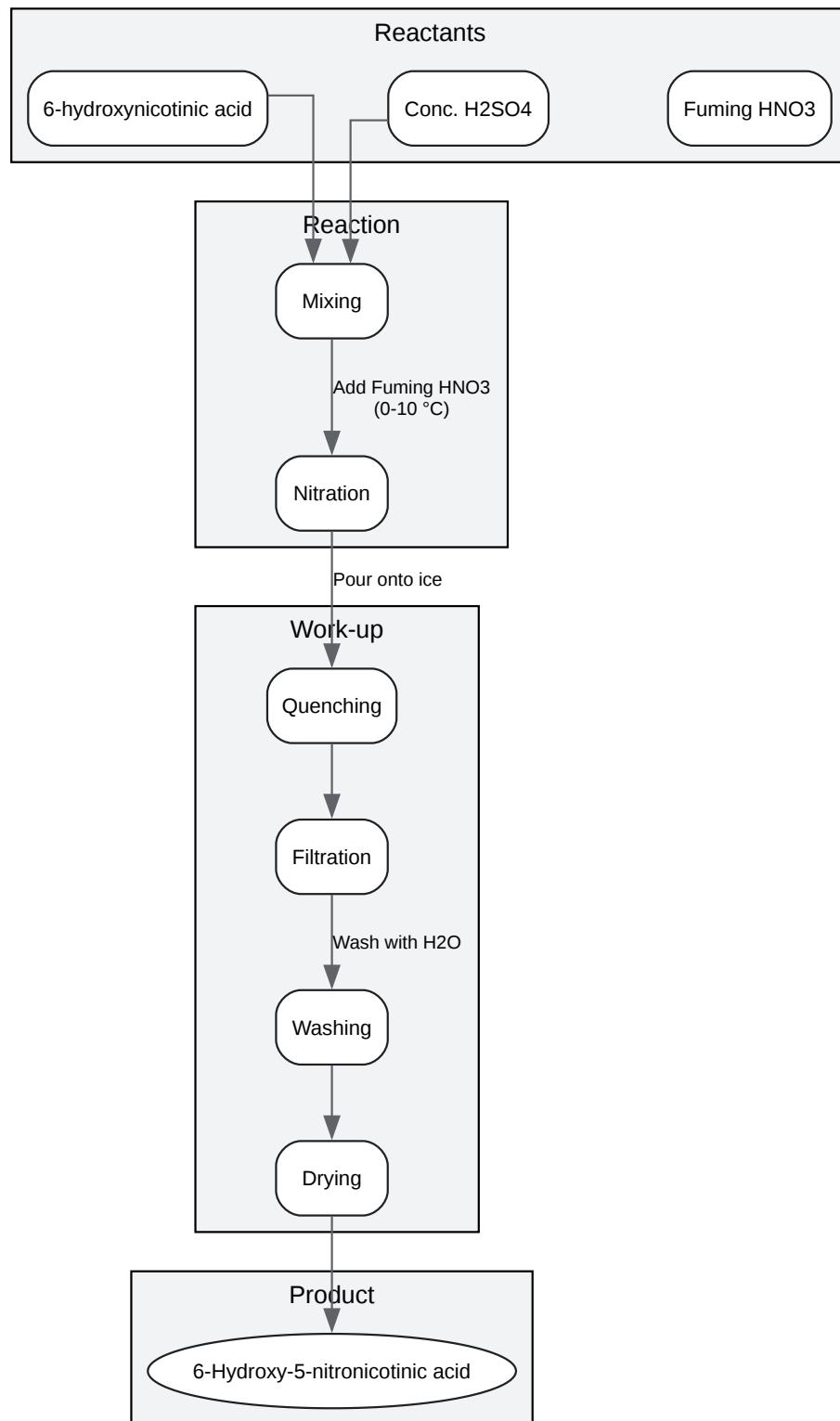
- Büchner funnel and flask
- Filter paper

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-hydroxynicotinic acid in concentrated sulfuric acid.
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
- After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 45-50 °C) for several hours.[1]
- Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
- Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
- Wash the solid with cold deionized water.
- Dry the product under vacuum to yield 6-Hydroxy-5-nitronicotinic acid.

Workflow for the Synthesis of 6-Hydroxy-5-nitronicotinic acid

Synthesis of 6-Hydroxy-5-nitronicotinic acid

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Caption: A flowchart illustrating the key steps in the synthesis of 6-Hydroxy-5-nitronicotinic acid.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

- Sample Preparation: Dissolve a small amount of the synthesized 6-Hydroxy-5-nitronicotinic acid in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.
- ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Process the data to determine chemical shifts, multiplicities, and coupling constants.
- ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans may be required.

2.2.2. IR Spectroscopy

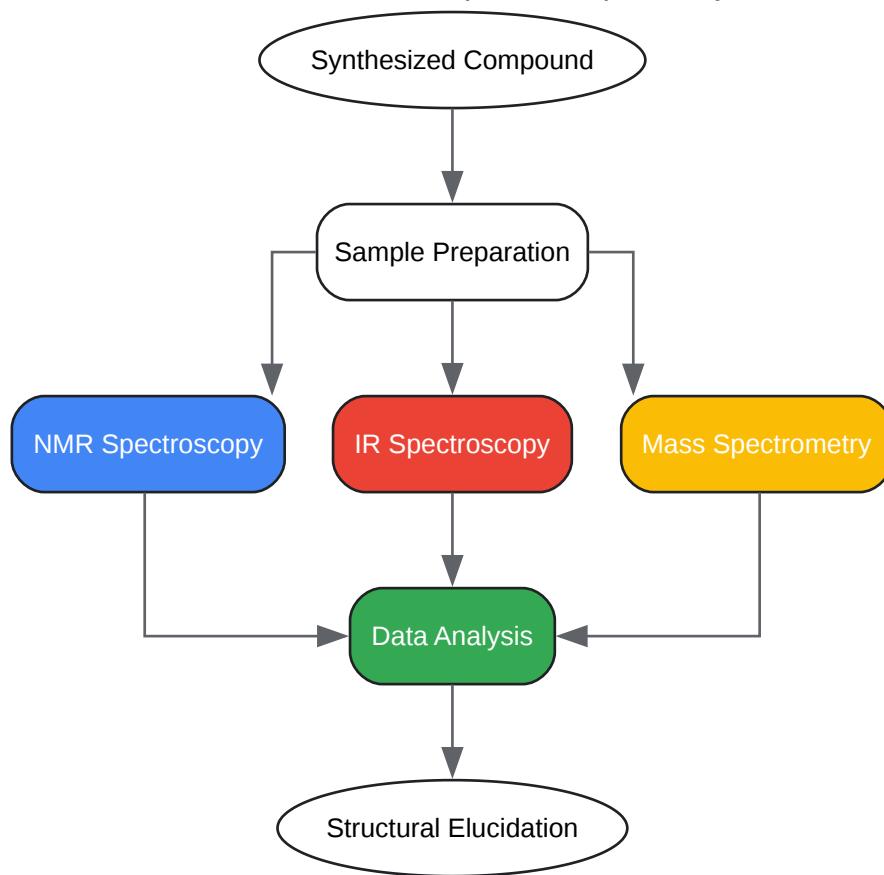
- Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

2.2.3. Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, for example, using an electrospray ionization (ESI) source.
- Data Acquisition: Obtain the mass spectrum, ensuring to record the molecular ion peak and major fragment ions.
- Analysis: Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.

General Workflow for Spectroscopic Analysis

General Workflow for Spectroscopic Analysis

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Caption: A diagram showing the general workflow for the spectroscopic characterization of a synthesized compound.

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References

- 1. guidechem.com [guidechem.com]
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